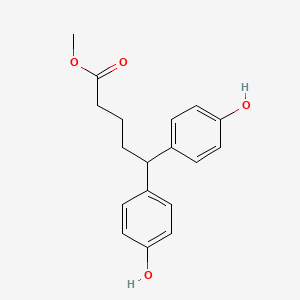
Methyl 5,5-bis(4-hydroxyphenyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-bis(4-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C18H20O4 This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate typically involves the esterification of diphenolic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
Diphenolic Acid+MethanolAcid CatalystMethyl 5,5-bis(4-hydroxyphenyl)pentanoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-bis(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Alkylated phenols
Scientific Research Applications
Methyl 5,5-bis(4-hydroxyphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active diphenolic acid, which can interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenolic Acid: The parent compound of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate.
Bisphenol A: A structurally similar compound with different applications.
Methyl 4,4-bis(4-hydroxyphenyl)pentanoate: A positional isomer with similar properties.
Uniqueness
This compound is unique due to its specific esterification, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 5,5-bis(4-hydroxyphenyl)pentanoate |
InChI |
InChI=1S/C18H20O4/c1-22-18(21)4-2-3-17(13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,17,19-20H,2-4H2,1H3 |
InChI Key |
BZJZHRBZZLXIBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)
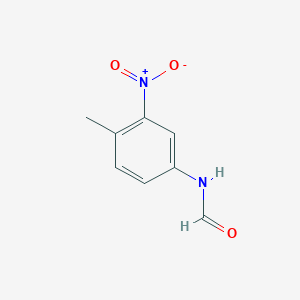

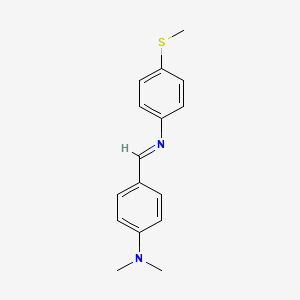
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)
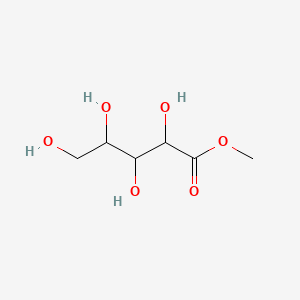
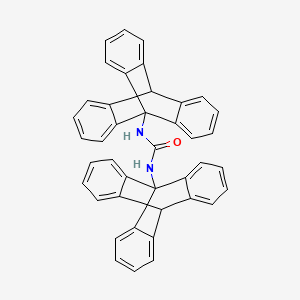

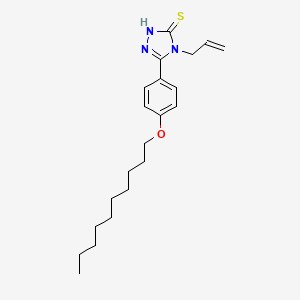
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

